molecular formula C12H11N7OS B6029262 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol

Cat. No.: B6029262
M. Wt: 301.33 g/mol
InChI Key: CVYGDWSYZZDMPL-UHFFFAOYSA-N
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Description

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with an amino group, a hydroxyl group, and a sulfanyl group linked to a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Linking the Phenyl Group: The phenyl group can be attached to the tetrazole ring through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the pyrimidine core with a thiol derivative of the phenyl-tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the phenyl ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced tetrazole derivatives.

    Substitution: Various substituted pyrimidine or phenyl-tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and tetrazole groups. It may also serve as a ligand in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol
  • 4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine
  • (2R)-3-Methyl-2-[pentanoyl[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine core with a phenyl-tetrazole moiety linked via a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS/c13-9-6-11(20)15-12(14-9)21-7-10-16-17-18-19(10)8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGDWSYZZDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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